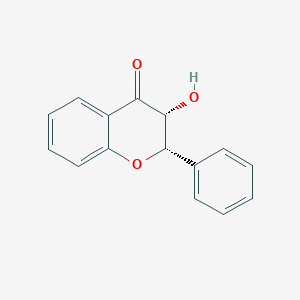

Cis-3-hydroxy-2-phenylchroman-4-one

Description

Properties

Molecular Formula |

C15H12O3 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

(2S,3R)-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H/t14-,15-/m0/s1 |

InChI Key |

YEDFEBOUHSBQBT-GJZGRUSLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=CC=CC=C3O2)O |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Stereochemical Investigations of Cis 3 Hydroxy 2 Phenylchroman 4 One

Elucidation of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms in cis-3-hydroxy-2-phenylchroman-4-one is crucial for understanding its biological activity and chemical reactivity. Researchers employ a combination of spectroscopic and chiroptical methods to assign the absolute and relative stereochemistry of this compound.

Spectroscopic Methodologies for Configurational Assignment

A variety of advanced spectroscopic techniques are utilized to elucidate the stereochemistry of flavonoids like this compound. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool. The coupling constant between the H-2 and H-3 protons (J H2–H3) provides valuable information about their dihedral angle and thus the relative stereochemistry. For instance, a reported J H2–H3 value of approximately 12.4 Hz was used to suggest the relative positions of the hydroxyl and phenyl groups, although it was noted that this alone was not sufficient for a definitive determination. nih.gov

The following table summarizes key spectroscopic data used in the configurational assignment of 3-hydroxy-2-phenylchroman-4-one (B190359) derivatives.

| Spectroscopic Technique | Key Parameter | Information Provided |

| ¹H NMR | J H2–H3 coupling constant | Dihedral angle between H-2 and H-3, indicating relative stereochemistry. |

| X-ray Crystallography | Atomic coordinates | Definitive 3D structure, including absolute and relative stereochemistry. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern | Molecular weight and structural fragments, aiding in identification. |

| UV-Vis Spectroscopy | Absorption maxima (λmax) | Information about the chromophore system, characteristic of flavanones. researchgate.net |

Chiroptical Properties and Their Correlation with Stereochemical Features

Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable for determining the absolute configuration of stereoisomers. Circular Dichroism (CD) spectroscopy is a primary method used for this purpose. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of the chromophores in the molecule, allowing for the assignment of the (2R, 3R) or (2S, 3S) configuration to the cis isomer.

For example, the CD spectra of enantiomeric pairs of flavonoids, such as those synthesized from chiral chalcone (B49325) epoxides, can be used to establish the absolute configuration at the chiral centers. researchgate.net The observed Cotton effects are directly related to the stereochemical features of the molecule.

A detailed investigation into the thermal and enzymatic conversion of taxifolin (B1681242) to alphitonin (B1252232) utilized circular dichroism spectroscopy to elucidate the kinetics of the rearrangement and characterize the different reaction pathways involved. nih.gov This highlights the power of CD spectroscopy in not only assigning stereochemistry but also in monitoring stereochemical changes during reactions.

Cis-Trans Isomerization Pathways and Mechanistic Studies

The interconversion between cis and trans isomers of 3-hydroxy-2-phenylchroman-4-one can be facilitated by various catalysts and conditions, including acid, base, heat, and enzymes. Understanding the mechanisms of these isomerization processes is fundamental to controlling the stereochemical outcome of synthetic and natural processes.

Acid-Catalyzed Isomerization Processes

In acidic environments, the isomerization of 3-hydroxyflavanones can occur. The proposed mechanism often involves the protonation of the carbonyl oxygen at C4, leading to the formation of a carbocation intermediate. This allows for rotation around the C2-C3 bond, followed by deprotonation to yield the more stable trans isomer. The thermal cis-trans isomerization of some compounds has been found to be catalyzed by general acids. nih.gov This catalysis is attributed to an acid-assisted tautomerization process that facilitates rotation around a bond that gains single-bond character in the transition state. nih.gov

Base-Catalyzed Isomerization Mechanisms

Base-catalyzed isomerization is a well-documented phenomenon for flavonoids. The mechanism typically involves the deprotonation of the C3-hydroxyl group by a base, forming an alkoxide. This is followed by a retro-Michael addition (ring-opening) to form a chalcone intermediate. Subsequent recyclization via a Michael addition can then lead to the formation of either the cis or the more thermodynamically stable trans isomer. Simple carboxylate salts have been shown to be effective catalysts for the isomerization of related β,γ-unsaturated thioesters to their α,β-unsaturated counterparts, with a mechanism involving a rate-determining protonation step of an enolate intermediate. nih.gov This provides a model for how base catalysis can operate in similar systems. Under basic conditions, it is possible to change the D/L configuration of sugars through the formation of an enolate ion, which allows for a change in the stereochemistry at the adjacent carbon. youtube.com

Thermal and Enzymatic Rearrangement Studies

Thermal conditions can also induce the isomerization of 3-hydroxy-2-phenylchroman-4-ones. At elevated temperatures, the molecule can gain sufficient energy to overcome the rotational barrier of the C2-C3 bond, leading to interconversion between the cis and trans forms.

Enzymatic rearrangements offer a high degree of stereoselectivity. Enzymes such as chalcone isomerase are known to catalyze the cyclization of chalcones to flavanones with specific stereochemistry. researchgate.net Similarly, other enzymes can influence the cis-trans equilibrium of 3-hydroxyflavanones. For instance, an enzyme from Eubacterium ramulus has been shown to catalyze the rearrangement of (+)-taxifolin (a dihydroflavonol with a related structure) to alphitonin, demonstrating substrate specificity. nih.gov In plants, flavanone (B1672756) 3-hydroxylase (F3H) is a key enzyme that catalyzes the 3-hydroxylation of flavanones to produce dihydroflavonols, which are precursors to other important flavonoids. nih.gov

Stereoselective Synthesis Methodologies for this compound

The synthesis of flavanones, including 3-hydroxy-2-phenylchroman-4-one, often begins with the cyclization of 2'-hydroxychalcones. nih.gov The stereochemical outcome of this cyclization is highly dependent on the chosen synthetic route and reaction conditions. Achieving high stereoselectivity for the cis isomer requires carefully designed strategies that can overcome the potential for the formation of the trans isomer or racemization. nih.gov

Several advanced methodologies have been developed to afford the enantiomerically pure or enriched forms of these flavonoids. These approaches include stereoselective chalcone epoxidation, the Mitsunobu reaction, and various forms of catalysis. mdpi.com

Organocatalytic and Metal-Catalyzed Approaches:

A prominent strategy for the asymmetric synthesis of flavanones involves the intramolecular conjugate addition of chalcone derivatives. Organocatalysis, utilizing molecules like chiral quinine-thiourea catalysts, has been successfully employed for the intramolecular conjugate addition of α-substituted chalcones, yielding the flavanone scaffold with high enantiomeric excess (up to 94%). mdpi.com

Transition metal catalysis offers another powerful tool for stereoselective synthesis. Rhodium-chiral diene complexes have been used to catalyze the enantioselective 1,4-addition of arylboronic acids to chromones, producing flavanones with enantiomeric excess greater than 97%. mdpi.com Similarly, palladium complexes have been utilized in the conjugate addition of arylboronic acids to chromones, demonstrating the versatility of metal catalysis in this field. mdpi.comresearchgate.net Palladium(II) catalysis can also be used for the divergent synthesis of flavanones from 2'-hydroxydihydrochalcones, where the reaction conditions can be tuned to favor the desired product. semanticscholar.org

Algar-Flynn-Oyamada (AFO) Reaction:

The Algar-Flynn-Oyamada (AFO) reaction is a classical method for synthesizing 3-hydroxyflavones through the oxidative cyclization of 2'-hydroxychalcones. npaa.in This reaction typically involves treating the chalcone with hydrogen peroxide in an alkaline medium. npaa.innih.gov While traditionally used for synthesizing the fully oxidized flavonols, under specific conditions, it can yield 3-hydroxyflavanones. The synthesis of (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one has been achieved using AFO conditions starting from (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one. nih.gov The stereochemical control in the AFO reaction is a subject of detailed investigation, as it provides a direct route to the desired 3-hydroxylated chromanone structure.

Use of Chiral Auxiliaries:

An alternative approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. For instance, a diastereoselective synthesis of a cis-chromanone has been reported using an enantio-enriched sulfoxide (B87167). nih.gov The process involves the treatment of the sulfoxide with lithium dimethyl cuprate, which leads to a separable mixture of chromanones. The desired cis isomer can be isolated and then converted to the target chromanol via desulfurization, followed by oxidation to the chromanone. nih.gov This method highlights the utility of removable chiral groups in guiding the formation of specific stereoisomers.

The table below summarizes various stereoselective synthesis methodologies.

| Methodology | Catalyst/Reagent | Substrate | Key Features |

| Organocatalytic Intramolecular Conjugate Addition | Chiral quinine-thiourea | α-substituted chalcones | Achieves high enantiomeric excess (up to 94%) for the flavanone scaffold. mdpi.com |

| Rhodium-Catalyzed 1,4-Addition | Rhodium-chiral diene complex | Chromones and arylboronic acids | Yields flavanones with very high enantiomeric excess (>97%). mdpi.com |

| Palladium-Catalyzed 1,4-Addition | Pd-CarOx complex | Chromones and arylboronic acids | Provides an effective route for enantioselective flavanone synthesis. mdpi.comresearchgate.net |

| Algar-Flynn-Oyamada (AFO) Reaction | Hydrogen peroxide, Sodium hydroxide | (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | A direct method for the synthesis of 3-hydroxyflavanones from chalcones. npaa.innih.gov |

| Chiral Auxiliary Approach | Lithium dimethyl cuprate | Enantio-enriched sulfoxide | Diastereoselective synthesis yielding a separable mixture of chromanones, allowing for the isolation of the cis isomer. nih.gov |

Mechanistic Investigations of Chemical Transformations of Cis 3 Hydroxy 2 Phenylchroman 4 One

Reaction Pathways Involving the 3-Hydroxyl Group

The presence of a hydroxyl group at the C3 position of the chroman ring offers a site for various functionalization reactions.

O-Alkylation and Acylation Reactions

The hydroxyl group of cis-3-hydroxy-2-phenylchroman-4-one can undergo O-alkylation to form the corresponding ethers. This reaction typically proceeds via a nucleophilic substitution mechanism where the hydroxyl group, often deprotonated by a base to enhance its nucleophilicity, attacks an alkyl halide or another suitable electrophile. The choice of base and solvent is critical to optimize the reaction yield and prevent side reactions.

Similarly, O-acylation introduces an acyl group to the 3-hydroxyl position, forming an ester. This transformation can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. The reaction proceeds through a nucleophilic acyl substitution mechanism.

A study on the O-derivatization of hydroxylamines and related compounds describes a general method for O-alkylation by reacting tert-butyl N-hydroxycarbamate with methanesulfonates of alcohols, followed by N-deprotection. organic-chemistry.org While not directly on the target compound, this illustrates a common strategy for O-alkylation. Another study details the esterification of ketoximes and aldoximes using a carbodiimide (B86325) coupling agent, which is a relevant method for acylation reactions. organic-chemistry.org

Oxidation and Reduction Chemistry

The 3-hydroxyl group can be oxidized to a carbonyl group, yielding the corresponding 2-phenylchroman-3,4-dione. This transformation can be accomplished using various oxidizing agents. For instance, the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidation of 2'-hydroxychalcones with alkaline hydrogen peroxide, is a well-known method for synthesizing 3-hydroxyflavones (a related class of compounds), and under certain conditions, can lead to the formation of dihydroflavonols like this compound. nih.govresearchgate.net The AFO reaction mechanism involves the epoxidation of the chalcone (B49325) double bond followed by an intramolecular nucleophilic attack of the phenoxide and subsequent rearrangement.

Conversely, the reduction of the 4-carbonyl group while retaining the 3-hydroxyl group can be a challenging transformation due to the potential for competing reactions. Selective reduction methods would be required to achieve this transformation. The photochemistry of flavonoids, including photo-oxygenation reactions, has also been investigated, with the 3-hydroxy group playing a crucial role in these transformations. hebmu.edu.cn

Reactivity of the Chroman-4-one Moiety

The chroman-4-one core of the molecule presents multiple sites for chemical modification, including the carbonyl group and the aromatic A-ring.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group at the C4 position is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com This can lead to the formation of a tetrahedral intermediate, which can then undergo further reactions. The rate and reversibility of nucleophilic addition depend on the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or organolithium compounds would add irreversibly to the carbonyl group. Weaker nucleophiles may undergo reversible addition. These reactions can be used to introduce a wide variety of substituents at the C4 position.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring (A-ring) of the chroman-4-one skeleton can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com The existing substituents on the ring, particularly the ether oxygen at position 1, direct incoming electrophiles primarily to the ortho and para positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions, such as the choice of catalyst and solvent, will influence the regioselectivity and yield of the products. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid. youtube.com

Rearrangement Reactions of the Benzopyranone Skeleton

The benzopyranone skeleton of flavonoids can undergo various rearrangement reactions, often under acidic or basic conditions. wiley-vch.de One such rearrangement is the Wessely-Moser rearrangement, which involves the interconversion of isomeric flavones. While this is more commonly observed in flavones, related rearrangements could potentially occur in the chroman-4-one system under specific conditions, leading to skeletal diversification. The Claisen rearrangement is another powerful tool for C-C bond formation and can be applied to allyl ethers of flavonoids. wiley-vch.de

Computational Chemistry in Reaction Mechanism Elucidation

Computational methods, particularly those based on quantum mechanics, provide invaluable insights into the energetics and geometries of molecules and reaction pathways that are often difficult to study experimentally. These techniques allow for the detailed exploration of potential energy surfaces, the characterization of transient species like transition states and intermediates, and the quantitative prediction of reaction barriers.

Density Functional Theory (DFT) has become a primary computational tool for investigating the mechanisms of organic reactions, including the formation of flavanols through the Algar-Flynn-Oyamada (AFO) reaction, where this compound (a dihydroflavonol) is a key intermediate. beilstein-archives.orgwikipedia.org DFT studies have been instrumental in resolving long-standing questions about the AFO reaction mechanism, particularly concerning the involvement of an epoxide intermediate.

The AFO reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) in the presence of alkaline hydrogen peroxide to yield a 3-hydroxyflavone (B191502), with the dihydroflavonol as a precursor. researchgate.net Competing mechanistic pathways have been proposed, and DFT calculations have been employed to determine the most energetically favorable route by calculating the Gibbs free energies of activation (ΔG‡) for various steps.

One of the central debates has been whether the reaction proceeds through an epoxide intermediate or via a direct cyclization and hydroxylation mechanism. DFT studies have shown that for unsubstituted 2'-hydroxychalcones, the mechanism proposed by Dean and Podimuang, which avoids an epoxide intermediate, is kinetically and thermodynamically favored. beilstein-archives.org In contrast, for systems with certain substituents, both the epoxide and non-epoxide pathways may operate in parallel. beilstein-archives.org

A significant finding from DFT calculations is that the formation of an epoxide intermediate generally has a high activation energy, suggesting it is more likely to occur at elevated temperatures. researchgate.net At room temperature, a non-epoxide pathway is preferred. researchgate.net This pathway involves the nucleophilic attack of the phenoxide on the double bond of the chalcone, followed by hydroxylation.

DFT calculations have identified and characterized the geometries and energies of various transition states and intermediates along the reaction coordinates. For instance, in the non-epoxide pathway, the transition state for the cyclization step has been located, and its energy determines the rate of this crucial step. Subsequent steps, such as the attack of the enolate on hydrogen peroxide, have also been modeled. beilstein-archives.org

In the pathway involving an epoxide, DFT studies have shown that the ring-opening of the epoxide by the phenoxide preferentially occurs at the α-position through a five-membered transition state, which has a significantly lower activation barrier compared to the attack at the β-position via a six-membered transition state. researchgate.netrsc.org This regioselectivity is a key insight provided by computational analysis.

The following table summarizes some of the calculated activation barriers for different steps in the AFO reaction, highlighting the role of DFT in distinguishing between competing mechanisms.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Epoxide ring opening (α-attack, 5-membered TS) | B3LYP/6-31+G(d,p) | 19.82 (gas phase), 19.55 (ethanol) | researchgate.netrsc.org |

| Epoxide ring opening (β-attack, 6-membered TS) | B3LYP/6-31+G(d,p) | 44.41 (gas phase), 38.55 (ethanol) | researchgate.netrsc.org |

| Initial enolization followed by hydroxylation | B3LYP/6-31+G(d,p) | ~4 (relative ΔG‡) | researchgate.net |

| Simultaneous cyclization and hydroxylation | B3LYP/6-31+G(d,p) | ~4 (relative ΔG‡) | researchgate.net |

These data clearly demonstrate the power of DFT to provide quantitative insights that help to elucidate the most probable reaction pathways.

Computational studies of the AFO reaction have effectively mapped out the potential energy surfaces for the competing mechanistic hypotheses. beilstein-archives.org These analyses reveal the relative energy barriers of different pathways and the thermodynamic stability of the intermediates.

The influence of substituents on the PES has also been investigated. For example, with a 6'-methoxy substituent on the chalcone, the energy difference between the epoxide and non-epoxide pathways becomes smaller, suggesting that both mechanisms could be competitive. beilstein-archives.org This demonstrates how computational PES analysis can explain substituent effects on reaction outcomes.

The general shape of the potential energy surface, with its valleys corresponding to stable species and mountain passes corresponding to transition states, dictates the dynamics of the reaction. youtube.com By understanding the topography of the PES for the transformations of this compound and its precursors, chemists can better predict reaction outcomes and design more efficient synthetic strategies. The insights gained from PES analysis are fundamental to a deeper comprehension of the intricate chemical behavior of this important class of compounds.

Advanced Spectroscopic Characterization and Structural Analysis of Cis 3 Hydroxy 2 Phenylchroman 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For cis-3-hydroxy-2-phenylchroman-4-one, a comprehensive NMR analysis involving one-dimensional (¹H and ¹³C) and two-dimensional techniques is essential to assign all proton and carbon signals, and to confirm the cis stereochemistry of the substituents on the heterocyclic ring.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of this compound provides initial information on the number of different proton environments and their neighboring protons through chemical shifts and coupling constants. The aromatic protons of the A-ring and the B-ring typically appear in distinct regions of the spectrum. The protons on the heterocyclic C-ring, specifically H-2 and H-3, are of particular importance for stereochemical assignment. In the cis isomer, the coupling constant between H-2 and H-3 (³J_H2-H3_) is characteristically smaller than in the corresponding trans isomer.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The chemical shifts of the C-2, C-3, and C-4 (carbonyl) carbons are particularly diagnostic of the flavanone (B1672756) skeleton and its substitution pattern.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 5.21 (d) | 3.5 | 85.2 |

| 3 | 4.55 (d) | 3.5 | 70.8 |

| 4 | - | - | 195.6 |

| 5 | 7.95 (dd) | 7.9, 1.6 | 121.7 |

| 6 | 7.10 (td) | 7.5, 1.1 | 121.9 |

| 7 | 7.55 (ddd) | 8.6, 7.2, 1.6 | 136.4 |

| 8 | 7.05 (d) | 8.4 | 118.1 |

| 4a | - | - | 119.8 |

| 8a | - | - | 161.5 |

| 1' | - | - | 138.2 |

| 2', 6' | 7.40-7.50 (m) | - | 127.9 |

| 3', 5' | 7.40-7.50 (m) | - | 128.9 |

| 4' | 7.40-7.50 (m) | - | 128.6 |

| 3-OH | 3.80 (s, br) | - | - |

Note: This data is illustrative and may not represent experimentally verified values.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Confirmation

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the complex NMR spectra of flavonoids.

COSY: A COSY experiment would reveal the coupling network between protons, confirming the connectivity between H-2 and H-3, as well as the coupling patterns within the aromatic rings.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on their attached protons.

The key to confirming the cis stereochemistry lies in the Nuclear Overhauser Effect (NOE). A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment would show spatial proximity between H-2 and H-3, which is expected for the cis configuration where these protons are on the same face of the heterocyclic ring.

Single Crystal X-ray Diffraction Analysis

While NMR provides detailed structural information in solution, single-crystal X-ray diffraction offers the definitive determination of the molecular structure in the solid state, including bond lengths, bond angles, and the precise stereochemistry.

Determination of Solid-State Molecular Conformation

A successful single-crystal X-ray diffraction analysis of this compound would provide the exact three-dimensional coordinates of each atom in the crystal. This would unambiguously confirm the cis relationship between the hydroxyl group at C-3 and the phenyl group at C-2. The analysis would also reveal the conformation of the dihydropyranone ring, which typically adopts a half-chair or sofa conformation. The orientation of the B-ring relative to the chromanone core would also be precisely determined.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide further structural clues.

For this compound (C₁₅H₁₂O₃), HRMS would confirm the molecular weight with a high degree of precision. When coupled with tandem mass spectrometry (MS/MS), the fragmentation pathway can be investigated. The fragmentation of flavonoids is well-studied and often involves characteristic retro-Diels-Alder (RDA) reactions in the C-ring, leading to specific fragment ions that are indicative of the substitution pattern on the A and B rings.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | C₁₅H₁₃O₃⁺ | 241.0859 | To be determined | Molecular Ion |

| [M-H₂O+H]⁺ | C₁₅H₁₁O₂⁺ | 223.0754 | To be determined | Loss of water |

| [¹³,³A]⁺ | C₈H₅O₂⁺ | 133.0284 | To be determined | RDA fragmentation |

| [¹³,³B]⁺ | C₇H₈O⁺ | 108.0575 | To be determined | RDA fragmentation |

Note: This data is predictive and requires experimental verification.

The specific fragmentation pattern can also sometimes provide hints about the stereochemistry, although this is less direct than with NMR or X-ray crystallography.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used to elucidate the structural features of molecules. For this compound, these methods provide critical information regarding the presence of key functional groups and the nature of electronic transitions within the chromophore system.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a related compound, 3-hydroxyflavone (B191502), shows characteristic absorption bands that can be used to infer the spectral properties of this compound. nist.gov The primary functional groups are the hydroxyl (-OH) and carbonyl (C=O) groups.

The presence of a hydroxyl group gives rise to a characteristic broad absorption band in the region of 3550–3230 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding. For instance, in 2(2'-heteroaryl)-3-hydroxy-4H-chromen-4-ones, the O-H stretch is observed around 3258 cm⁻¹. researchgate.net The carbonyl group (C=O) of the γ-pyrone ring produces a strong, sharp absorption band. In flavonoids, this band typically appears in the range of 1650-1600 cm⁻¹. researchgate.netptfarm.pl For 3-hydroxybutanone, a simple molecule also containing a hydroxyl and a ketone group, the C=O stretch is found between 1700-1725 cm⁻¹. docbrown.info The exact position of the C=O band in flavonoids can be influenced by the position and number of hydroxyl groups in the rings. ptfarm.pl

Table 1: Characteristic Infrared Absorption Bands for this compound (Inferred from Related Compounds)

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Reference |

| ~3550 - 3230 | Hydroxyl (-OH) | Stretching, broad (H-bonded) | docbrown.info |

| ~3000 - 2900 | C-H (Aromatic & Aliphatic) | Stretching | docbrown.info |

| ~1725 - 1600 | Carbonyl (C=O) | Stretching | docbrown.inforesearchgate.net |

| ~1215 - 1435 | C-H | Bending | docbrown.info |

| ~1300 - 1000 | C-O (Alcohol & Ether) | Stretching | docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Flavonoids, including flavanones, typically exhibit two major absorption bands in the UV-Vis spectrum, originating from π → π* and n → π* transitions within the chromone (B188151) ring system. uctm.edu

Band I: This band, appearing at a longer wavelength (typically 300–400 nm), is attributed to the electronic transitions in the cinnamoyl system, which encompasses the B ring and the C=O group of the C ring. uctm.edu

Band II: This band is observed at a shorter wavelength (typically 240–300 nm) and corresponds to the electronic transitions of the benzoyl moiety (A ring). uctm.edu

Studies on the related compound 3-hydroxyflavone show strong absorption bands around 300 nm and 345 nm, with a weaker band at 415 nm. researchgate.netresearching.cn The absorption spectrum is sensitive to the solvent environment; changes in solvent polarity can shift the position and intensity of these bands. The saturation of the C2-C3 bond in the flavanone structure of this compound, as opposed to the C2=C3 double bond in flavones, disrupts the conjugation of the cinnamoyl system. This generally results in a hypsochromic (blue) shift of Band I to a lower wavelength compared to the corresponding flavone.

Table 2: Typical UV-Visible Absorption Bands for 3-Hydroxyflavanones (Inferred from Related Flavonoids)

| Band | Wavelength Range (nm) | Associated Structural Moiety | Electronic Transition | Reference |

| Band I | ~300 - 400 | B Ring & C=O Group (Cinnamoyl System) | π → π | uctm.edu |

| Band II | ~240 - 300 | A Ring (Benzoyl System) | π → π | uctm.edu |

The specific λmax values for this compound will depend on the precise stereochemistry and solvent conditions used during measurement.

Computational and Theoretical Chemistry Studies of Cis 3 Hydroxy 2 Phenylchroman 4 One

Molecular Modeling and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its physical and chemical properties. Molecular modeling and conformational analysis aim to identify the most stable conformations of a molecule and to understand the energy landscape of its various spatial arrangements.

For cis-3-hydroxy-2-phenylchroman-4-one, experimental data from X-ray crystallography of a related compound, (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one, reveals key structural features. The dihydropyran ring, a core component of the chromanone structure, adopts a half-chair conformation. nih.gov This puckered arrangement is a common feature for such heterocyclic systems.

In the crystal structure of the mixed cis/trans compound, the phenyl ring at position 2 exhibits disorder, indicating that it can adopt multiple orientations. nih.gov For the major component of this disorder, the dihedral angle between the benzene (B151609) ring of the chromane (B1220400) system and the appended phenyl ring is approximately 89.7°. nih.gov For the minor component, this angle is about 72.1°. nih.gov In the cis conformation, the relative orientation of the hydroxyl group at C3 and the phenyl group at C2 is of particular interest.

Computational methods, such as molecular mechanics and density functional theory (DFT), can be employed to further explore the conformational space of this compound. By systematically rotating the rotatable bonds, particularly the C2-C(phenyl) bond, a potential energy surface can be generated. This allows for the identification of the global minimum energy conformation and other low-energy conformers that may be populated at room temperature. Such studies on analogous flavanones have demonstrated the utility of these approaches in determining the preferred extended conformations of the molecules.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are crucial for its reactivity. Methods like DFT are widely used to calculate various electronic structure descriptors.

For this compound, the distribution of electron density is a key factor in its chemical behavior. The presence of electronegative oxygen atoms in the carbonyl and hydroxyl groups, as well as in the pyran ring, leads to a polarized molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental to understanding its electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

While specific quantum chemical calculations for this compound are not extensively reported in the literature, studies on related flavonoids provide a framework for what such an analysis would entail. For instance, calculations on similar structures have been used to determine Mulliken charges on individual atoms, providing insight into the sites most susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map is another valuable tool, visually representing the regions of positive and negative electrostatic potential on the molecular surface, thereby identifying likely sites for intermolecular interactions.

Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of compounds.

Similarly, infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which are related to its functional groups. Quantum chemical calculations can predict the vibrational frequencies and intensities of the IR spectrum. For this compound, this would allow for the assignment of the characteristic absorption bands, such as the stretching vibrations of the carbonyl (C=O) and hydroxyl (O-H) groups. The comparison of the calculated and experimental IR spectra can further validate the computationally determined molecular structure and conformation.

Ligand-Protein Docking and Molecular Dynamics Simulations for In Vitro Molecular Interaction Predictions

Understanding how a molecule interacts with biological macromolecules, such as proteins, is crucial for assessing its potential biological activity. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions.

Molecular docking studies can be employed to predict the binding mode of this compound within the active site of a target protein. This involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. Such studies have been extensively performed on related flavonoids with various protein targets, including enzymes like cyclooxygenase-2 (COX-2) and regulatory proteins like murine double minute 2 (MDM2). japer.inresearchgate.net These studies reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, potential protein targets could be explored based on the known biological activities of similar flavonoids.

Applications in Chemical Biology and Advanced Organic Materials Research

Role as Molecular Probes in In Vitro Biological Systems

The distinct molecular architecture of cis-3-hydroxy-2-phenylchroman-4-one and its derivatives underpins their utility as molecular probes for investigating complex biological systems. Their ability to interact with specific biomolecules and their inherent photophysical characteristics make them powerful tools for in vitro studies.

Molecular Interactions with Enzymes and Proteins (e.g., MDM2 Inhibition)

The chromanone scaffold is recognized as a "prerogative therapeutic scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov While a wide range of biological activities have been reported for chromanone derivatives, including anti-inflammatory and anticancer effects, specific studies detailing the interaction of this compound with the murine double minute 2 (MDM2) protein are not extensively documented in the current scientific literature. npaa.in The MDM2-p53 interaction is a critical target in cancer therapy, and various small molecules have been designed to inhibit this interaction, leading to the reactivation of the p53 tumor suppressor. nih.govresearchgate.net These inhibitors are often based on scaffolds such as spirooxindoles, benzodiazepines, and others. nih.govresearchgate.net Although the broader class of flavonoids has been investigated for various anticancer properties, direct evidence and detailed mechanistic studies of this compound as an MDM2 inhibitor are not yet available.

Photophysical Properties as Fluorescent Probes (e.g., Excited-State Intramolecular Proton Transfer)

The most well-documented application of 3-hydroxy-2-phenylchroman-4-one (B190359) and its analogs in chemical biology is their use as fluorescent probes, which is attributed to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgbohrium.comchemrxiv.org Upon absorption of light, the molecule is promoted to an excited state. In this excited state, a proton is transferred from the hydroxyl group at the 3-position to the adjacent carbonyl oxygen, leading to the formation of a transient tautomer. This tautomer then emits light at a longer wavelength (a large Stokes shift) as it returns to its ground state. rsc.org

This dual emission, with bands corresponding to both the original (enol) and the proton-transferred (keto) forms, is highly sensitive to the molecule's microenvironment, including solvent polarity and hydrogen-bonding capacity. rsc.orgresearchgate.net This sensitivity makes these compounds excellent ratiometric fluorescent probes. For instance, changes in the intensity ratio of the two emission bands can be used to monitor changes in the local environment, such as the binding to a protein or insertion into a lipid membrane.

Theoretical studies have shown that the ESIPT process is influenced by the solvent environment, with less polar solvents favoring the proton transfer reaction. rsc.org The dynamics of this proton transfer are incredibly fast, often occurring on the femtosecond timescale. chemrxiv.org

Table 1: Photophysical Properties of a Representative 3-Hydroxychromone Derivative

| Property | Value | Reference |

| Excitation Wavelength (λex) | 350 nm | researchgate.net |

| Emission Wavelength (λem) - Normal Form | ~400-450 nm | researchgate.net |

| Emission Wavelength (λem) - Tautomer Form | ~500-550 nm | researchgate.net |

| Proton Transfer Timescale | <100 fs | chemrxiv.org |

Utility as Synthetic Intermediates in the Preparation of Complex Flavonoids and Natural Products

This compound serves as a valuable synthetic intermediate in the construction of more complex flavonoids and other natural products. nih.govnih.gov The synthesis of this class of compounds often proceeds via the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone (B49325) precursor. npaa.in

Once formed, the 3-hydroxy-2-phenylchroman-4-one core can be subjected to a variety of chemical modifications. The hydroxyl group at the 3-position and various positions on the aromatic rings can be functionalized to build more elaborate molecular architectures. nih.gov For example, researchers have synthesized a range of 3-O-alkyl and 3-O-acyl derivatives to explore their biological activities. nih.gov These synthetic transformations are crucial for creating libraries of flavonoid-based compounds for drug discovery and other applications.

The synthesis of these compounds is well-established, with various methods reported in the literature. npaa.inresearchgate.netresearchgate.net

Table 2: Representative Synthesis of a 3-Hydroxy-2-phenyl-4H-chromen-4-one Derivative

| Starting Material | Reaction | Product | Yield | Reference |

| o-hydroxy acetophenone (B1666503) and substituted aromatic aldehyde | Algar-Flynn-Oyamada reaction | 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one | Varies | npaa.in |

Exploration in the Development of Advanced Functional Organic Materials

The unique photophysical properties of 3-hydroxy-2-phenylchroman-4-one derivatives, particularly their strong fluorescence and large Stokes shifts arising from ESIPT, suggest their potential for applications in advanced functional organic materials. While specific studies focusing on the "cis" isomer in this context are limited, the broader class of 3-hydroxychromones has been explored for such purposes.

The ability to tune the emission color by modifying the chemical structure makes these compounds attractive for the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. The large Stokes shift is particularly advantageous as it minimizes self-absorption, a common issue in fluorescent materials.

Although the direct application of this compound in materials science is an area that requires further investigation, the foundational knowledge of its photophysics provides a strong basis for future research and development in this field.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-3-hydroxy-2-phenylchroman-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclization of 2'-hydroxy chalcone precursors under acidic or basic conditions. For optimization:

- Catalytic Systems : Use BF₃·Et₂O for regioselective cyclization (yields ~65–70%) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves cis/trans isomers .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

- Methodological Answer :

- ¹H NMR : Cis-configuration shows distinct coupling patterns (e.g., J = 8–10 Hz for adjacent protons on the chroman ring) .

- IR : A sharp O–H stretch at 3200–3400 cm⁻¹ and carbonyl C=O at 1660–1680 cm⁻¹ .

- MS : Molecular ion [M+H]⁺ at m/z 269.08 with fragmentation peaks at m/z 177 (loss of phenyl group) and 121 (chromone backbone) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Degrades in alkaline conditions (pH > 9) due to hydroxyl group deprotonation and ring-opening. Stable at pH 4–7 .

- Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert atmosphere .

- Light Sensitivity : UV exposure induces keto-enol tautomerism; use amber vials for storage .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy or halogen substitutions) impact the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl at C6) enhance activity against Gram-positive bacteria (MIC = 8–16 µg/mL) by disrupting cell membrane integrity .

- Anticancer Activity : Methoxy groups at C7/C8 improve selectivity for cancer cell lines (e.g., IC₅₀ = 12 µM against MCF-7) via ROS-mediated apoptosis .

- Data Contradictions : Substitutions at C3 reduce activity due to steric hindrance of the hydroxyl group’s H-bonding capacity .

Q. What computational approaches (e.g., DFT, molecular docking) are effective in predicting the reactivity and binding affinity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict tautomeric stability (cis-keto form is 2.3 kcal/mol more stable than enol) .

- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (binding energy = −8.2 kcal/mol) and EGFR (−7.9 kcal/mol) .

- ADME Prediction : SwissADME predicts low BBB permeability (log BB = −1.2) but moderate intestinal absorption (HIA = 65%) .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding networks of this compound?

- Methodological Answer :

- Single-Crystal XRD : Resolve O–H···O=C interactions (d = 1.86 Å) and π-π stacking (3.4 Å) between phenyl rings .

- Synchrotron Analysis : High-resolution data (0.8 Å) clarifies disorder in hydroxyl group orientation .

- Data Reconciliation : Compare with analogues (e.g., 2-(furan-2-yl) derivatives) to identify conserved motifs .

Q. What experimental strategies mitigate batch-to-batch variability in biological assays involving this compound?

- Methodological Answer :

- Standardization : Use HPLC (C18 column, 70:30 MeOH:H₂O) to verify purity (>98%) before assays .

- Positive Controls : Include quercetin (for antioxidant assays) or doxorubicin (for cytotoxicity) to normalize inter-lab variability .

- Replicate Design : Triplicate measurements with blinded sample allocation reduce operator bias .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.